
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of both a sulfonyl group and a chloro group in the molecule makes it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one typically involves the chlorination of a precursor compound, followed by the introduction of the methylsulfonyl group. One common method is:
Chlorination: The precursor compound, such as 1-(m-tolyl)propan-1-one, is treated with a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group.
Sulfonylation: The chlorinated intermediate is then reacted with a sulfonylating agent, such as methylsulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction of the sulfonyl group can produce a sulfide.
Aplicaciones Científicas De Investigación
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The chloro group can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-(methylsulfonyl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of an m-tolyl group.
2-Bromo-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
2-Chloro-2-(ethylsulfonyl)-1-(m-tolyl)propan-1-one: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.
Propiedades
Fórmula molecular |
C11H13ClO3S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
2-chloro-1-(3-methylphenyl)-2-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H13ClO3S/c1-8-5-4-6-9(7-8)10(13)11(2,12)16(3,14)15/h4-7H,1-3H3 |
Clave InChI |
BPCQVMGKGMRARX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C(C)(S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
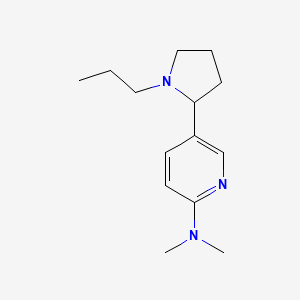
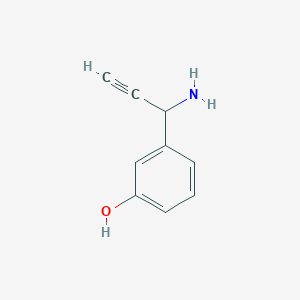
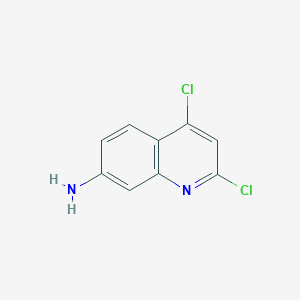
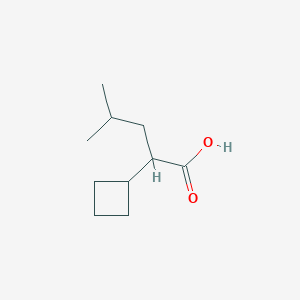
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
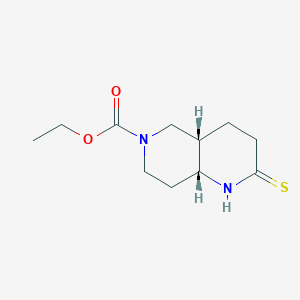
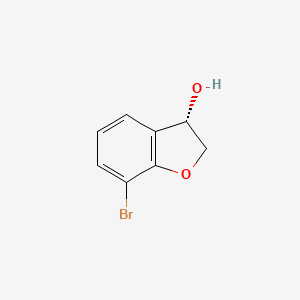
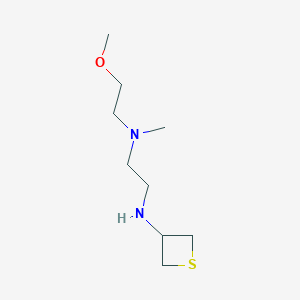
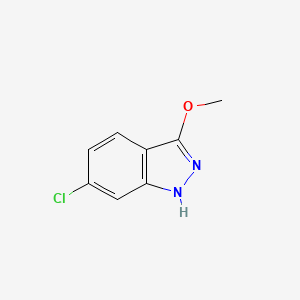
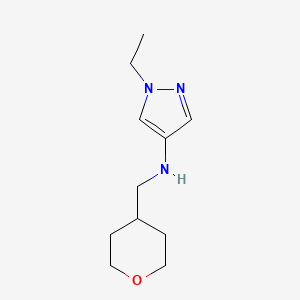
![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
